Isopiline
Description
Contextualization within Aporphine (B1220529) Alkaloids and Isoquinoline (B145761) Natural Products
Isopiline is a chemical compound classified within the group of aporphine alkaloids, which themselves are a significant subclass of isoquinoline alkaloids. Isoquinoline alkaloids represent a large and structurally diverse group of natural products derived chemically from isoquinoline wikipedia.orgnih.gov. They are primarily found in plants and are formed from tyrosine or phenylalanine building blocks nih.gov. Aporphine alkaloids, including this compound, are the second largest group among the isoquinoline alkaloids, with at least 85 known representatives isolated from plants across 15 families wikipedia.org. The core chemical structure of this subclass is the aporphine framework wikipedia.org. Academic research into these compounds is driven by their diverse structures and the potential for various biological activities observed within the broader class of isoquinoline alkaloids nih.govgrafiati.com.
Historical Overview of this compound Discovery and Initial Characterization
Research into this compound has involved its isolation from natural sources and efforts towards its synthesis. This compound has been reported to occur in plant species such as Duguetia flagellaris, Guatteria amplifolia, and Duguetia pycnastera nih.govresearchgate.netresearchgate.netmdpi.com. Its isolation from the leaves of Duguetia pycnastera, for instance, was part of a phytochemical investigation that also yielded other isoquinoline-derived alkaloids researchgate.net. Studies have also focused on the structural elucidation of this compound, with reports mentioning the revision of its Nuclear Magnetic Resonance (NMR) data due to previously incomplete information or ambiguities in the literature, indicating ongoing efforts in its precise characterization mdpi.com. The first total synthesis of (+/-)-Isopiline has also been reported, utilizing a synthetic route that involved the formation of the aporphine ring system via a radical-initiated cyclisation tandfonline.comresearchgate.net.
Basic computed chemical properties for this compound are available in chemical databases. These properties provide fundamental data for understanding its chemical nature.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₈H₁₉NO₃ | - | PubChem nih.gov |
| Molecular Weight | 297.3 | g/mol | PubChem nih.gov |
| XLogP3 | 2.6 | - | PubChem nih.gov |
| Monoisotopic Mass | 297.13649347 | Da | PubChem nih.gov |
Research findings regarding this compound often appear in studies investigating the alkaloid profiles of specific plants where it is found researchgate.netresearchgate.netmdpi.com. These studies typically detail the isolation procedures and spectroscopic methods used for structural confirmation. While the broader class of isoquinoline alkaloids exhibits various biological activities, detailed research findings specifically focused on the biological activities of this compound itself are limited in the provided search results. Research has been noted on the synthesis and biological activities of related aporphine alkaloids, such as 3-methoxynordomesticine, which serves as an example of the type of investigations conducted on compounds within this structural class researchgate.net.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-2,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)16(20)18(17)22-2/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
XLXSXOHBVGWKMT-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)O)OC |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)O)OC |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Spectroscopic Characterization of Isopiline from Natural Sources
Botanical Origin and Distribution of Isopiline-Producing Plant Species
This compound has been reported in various plant species, highlighting its presence in different genera. It has been found in Duguetia flagellaris and Guatteria amplifolia. nih.gov Another species reported to contain this compound is Artabotrys odoratissimus, specifically in its stem bark. nottingham.ac.ukgla.ac.uk The leaves of Duguetia pycnastera have also yielded this compound, alongside other isoquinoline-derived alkaloids. researchgate.netresearchgate.net Furthermore, this compound has been identified in the bark of Guatteria olivacea. mdpi.comnih.govsciprofiles.comresearchgate.net The genus Unonopsis, which is an Amazonian botanical genus, is also known to contain this compound, with its presence reported in Unonopsis floribunda. sci-hub.seresearchgate.net Onychopetalum amazonicum, another Annonaceae species found in the Amazon Region, has been shown to contain this compound in its leaves. scielo.brscielo.br Guatteria pogonopus is another plant source where this compound has been found in the stem bark. ufpr.brufpr.brufpr.br The genus Isolona, particularly Isolona pilosa, has also been identified as a source of this compound. dntb.gov.uadntb.gov.uamdpi.com
The distribution of these plant species is primarily in tropical and subtropical regions, with a significant presence in the Amazon basin, as indicated by the occurrence in Guatteria, Duguetia, Unonopsis, and Onychopetalum species. mdpi.comnih.govscielo.br The Annonaceae family, to which many of these plants belong, is widely distributed throughout the tropics. gla.ac.uk
Advanced Methodologies for this compound Isolation from Plant Biomass
The isolation of alkaloids like this compound from complex plant matrices requires specialized techniques to separate the target compounds from other plant constituents such as tannins, proteins, fats, resins, and pigments. uobasrah.edu.iq
Specialized Extraction Techniques for Alkaloids
Extraction is the initial step in isolating natural products from raw plant material, typically involving solid-liquid extraction using appropriate solvents. innspub.net The choice of solvent is crucial and is often based on the polarity of the target compound. innspub.net For alkaloids, which are basic organic compounds, extraction methods often involve exploiting their basic nature. uobasrah.edu.iqscribd.com
One common approach involves treating the powdered plant material with lime water, which liberates free alkaloidal bases if they are present as salts and helps to remove acidic and phenolic compounds. scribd.com The alkaline extract is then typically extracted with an organic solvent, such as chloroform, to obtain the free alkaloids along with lipophilic impurities. scribd.com Subsequently, the concentrated organic extract can be shaken with aqueous acid, causing the alkaloids to transfer to the aqueous layer as their salts, separating them from neutral or less basic impurities. scribd.com
Alternatively, plant material can be extracted directly with water or aqueous alcohol containing dilute acid, extracting alkaloids as their salts along with other soluble impurities. scribd.com
Modern extraction techniques, such as ultrasound-assisted extraction and microwave-assisted extraction, are increasingly used due to their efficiency and shorter processing times. mdpi.com Ionic liquids have also been explored as solvents for alkaloid extraction, with studies indicating that the extraction rate can be influenced by the carbon chain length of the ionic solvent. mdpi.com
High-Performance Chromatographic Separation Strategies for this compound Purification
Following extraction, chromatographic techniques are essential for purifying individual alkaloids like this compound from the crude extract, which is a complex mixture. mdpi.com Column chromatography is a widely used method capable of separating a broad range of compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed for the purification of alkaloids. plos.org HPLC coupled with detectors such as Diode Array Detector (DAD) and mass spectrometry (MS), including tandem mass spectrometry (MS/MS), is particularly valuable for the identification and purification of isoquinoline-derived alkaloids like this compound. scielo.brscielo.brbiorxiv.org The parameters of HPLC, such as the column type and mobile phase gradient, are optimized to achieve effective separation based on the chemical properties of the alkaloids. biorxiv.org
In-Depth Spectroscopic Elucidation of this compound Structural Features
Spectroscopic methods are indispensable for determining the chemical structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the structural elucidation of this compound. researchgate.netmdpi.comnih.govsciprofiles.comresearchgate.netscielo.brscielo.brufpr.brufpr.brufpr.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment (1D and 2D techniques)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the arrangement of atoms within a molecule. researchgate.netmdpi.comsciprofiles.comresearchgate.netscielo.brscielo.brufpr.brufpr.brufpr.brresearchgate.netpbsiddhartha.ac.incam.ac.uk
Studies on this compound have utilized extensive analyses of its 1D and 2D NMR spectra in combination with Mass Spectrometry (MS) data to establish its structure. researchgate.netmdpi.comnih.govsciprofiles.comresearchgate.net Specifically, 1H NMR and 13C NMR data are reviewed and analyzed based on 1D and 2D NMR experiments. mdpi.com
One-dimensional NMR techniques, such as 1H NMR and 13C NMR, provide information on the types of hydrogen and carbon atoms present and their chemical environments. mdpi.comscielo.brscielo.brplos.orghmdb.cahmdb.ca For instance, in the 1H NMR spectrum of this compound, signals corresponding to aromatic hydrogens and other characteristic proton environments are observed. mdpi.com The chemical shifts (δ) and coupling constants (J) obtained from 1H NMR are crucial for assigning protons to specific positions in the molecule. scielo.brscielo.br 13C NMR provides information on the carbon skeleton. mdpi.comscielo.brscielo.brplos.org
Analysis of 1D and 2D NMR data allows for the complete and unequivocal assignment of signals and the comprehensive understanding of this compound's structural features. researchgate.net In some cases, NMR data for this compound and related alkaloids have been reviewed and revised due to incomplete data or ambiguities in previous reports. mdpi.comnih.govsciprofiles.comresearchgate.netresearchgate.net
Table 1 provides an example of the type of detailed NMR data that would be analyzed for structural elucidation, showing chemical shifts and correlations observed in 1D and 2D NMR experiments for compounds, including those related to aporphine (B1220529) alkaloids. While specific comprehensive NMR data for this compound across all studies are not compiled into a single table in the search results, the methodology consistently involves the use of 1D and 2D NMR for structural assignment.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Correlations (e.g., HMBC) |
| 1H | ||||
| (Example: Aromatic H) | (Example: d) | (Example: 8.5) | (Example: Correlation to specific carbons) mdpi.comresearchgate.net | |
| 13C | ||||
| (Example: Aromatic C) | (Example: Correlation to specific protons) scielo.brresearchgate.net |
Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting and Fragmentation Analysis of this compound
Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are powerful analytical techniques used for the molecular fingerprinting and structural analysis of organic compounds, including alkaloids such as this compound. scielo.brresearchgate.netlcms.czbiorxiv.orglibretexts.org MS provides the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the molecular weight and infer possible molecular formulas based on isotopic patterns. libretexts.org For this compound, the protonated molecule ([M+H]+) can be observed, providing a key piece of information about its molecular mass. In one study, the aporphine alkaloid this compound was observed as a protonated molecule at m/z 298 in HPLC-MS/MS analysis. scielo.br
MS/MS involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions. lcms.czlibretexts.org This fragmentation process provides a unique "fingerprint" that is highly informative for structural elucidation. By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the substructures present in the molecule and propose fragmentation pathways. scielo.brlibretexts.org For instance, the MS² spectrum of the protonated molecule of this compound (m/z 298) showed fragment ions at m/z 281, 266, and 250, consistent with the fragmentation patterns expected for this type of aporphine alkaloid. scielo.br Fragmentation analysis can help differentiate between isomeric compounds and confirm the presence of specific functional groups and structural motifs. scielo.brbiorxiv.org
Vibrational Spectroscopy (FT-IR, Raman) for this compound Conformational and Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, are valuable tools for the analysis of molecular vibrations, providing insights into the functional groups and conformational aspects of a compound like this compound. thermofisher.comedinst.comuha.frwiley.comgatewayanalytical.com Both techniques measure the interaction of light with the molecular bonds within a sample, generating a spectral fingerprint that is unique to the substance. thermofisher.comuha.fr
FT-IR spectroscopy measures the absorption of infrared light at specific frequencies, corresponding to the vibrational frequencies of the molecular bonds. thermofisher.comgatewayanalytical.com This technique is particularly sensitive to functional groups that have a change in dipole moment during vibration, such as O-H, C=O, and C-N bonds. gatewayanalytical.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy (B1213986), and aromatic functional groups, among others.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light (Raman scattering) that occurs when a sample is illuminated with a laser. thermofisher.comgatewayanalytical.com Raman scattering is related to changes in the polarizability of molecular bonds during vibration. gatewayanalytical.com This technique is often complementary to FT-IR spectroscopy, providing information about vibrations that may be weak or absent in the IR spectrum, such as those involving symmetrical bonds or nonpolar functional groups like C-C double and triple bonds. gatewayanalytical.com Combined FT-IR and Raman analysis can offer a more complete picture of the vibrational modes of this compound, aiding in the identification of functional groups and providing information about the molecular skeleton and potentially conformational preferences. thermofisher.comedinst.comgatewayanalytical.com
X-ray Diffraction Analysis for Solid-State Structure of this compound
For a compound like this compound, obtaining a suitable single crystal is the crucial first step for X-ray diffraction analysis. wikipedia.orgxtalpi.com Once a crystal is obtained, it is placed in an X-ray beam, and the diffraction pattern is recorded. wikipedia.org The unique diffraction pattern is then processed and analyzed to solve the crystal structure. wikipedia.orgdrawellanalytical.com X-ray diffraction analysis provides unambiguous proof of the molecular structure, including stereochemistry and the arrangement of molecules within the crystal lattice. scispace.com This information is invaluable for confirming structures determined by other spectroscopic methods and for understanding the solid-state properties of this compound.
Biosynthesis and Metabolic Pathways of Isopiline
Precursor Incorporation and Enzymatic Transformations in Isopiline Biosynthesis
The biosynthesis of isoquinoline (B145761) alkaloids involves a series of enzyme-catalyzed reactions that convert simple precursors into more complex structures. numberanalytics.com The foundational building blocks for this class of alkaloids are derived from tyrosine or DOPA (3,4-dihydroxyphenylalanine). researchgate.netkegg.jp Decarboxylation of tyrosine or DOPA yields dopamine (B1211576), a key intermediate. thieme-connect.comresearchgate.netkegg.jp Dopamine then combines with 4-hydroxyphenylacetaldehyde, which is also derived from tyrosine, to form reticuline (B1680550). kegg.jpgenome.jp Reticuline serves as a crucial precursor for various benzylisoquinoline alkaloids, which are upstream of aporphines like this compound in the biosynthetic cascade. kegg.jpgenome.jp Enzymatic transformations, including methylation and hydroxylation, are critical steps in converting these early precursors into the diverse array of isoquinoline alkaloids. genome.jp
Tyrosine-Derived Aporphine (B1220529) Pathway as the Foundational Route for this compound
The biosynthesis of aporphine alkaloids, including this compound, is rooted in the tyrosine-derived benzylisoquinoline pathway. wikipedia.orgfrontiersin.org The common pathway for benzylisoquinoline alkaloids, starting from L-tyrosine, serves as the origin for several branch pathways, including the aporphine pathway. frontiersin.org Reticuline, a product of the initial steps involving tyrosine and its derivatives, is a pivotal intermediate in the biosynthesis of aporphine alkaloids. wikipedia.org The formation of the central aporphine ring structure in nature is exemplified by the biosynthesis of compounds like bulbocapnine, which proceeds through the oxidation and cyclization of reticuline. wikipedia.org
Specific Enzymatic Steps in this compound Biosynthesis (e.g., Cytochrome P450 Hydroxylation at Position 1)
Specific enzymatic steps are required to transform the benzylisoquinoline scaffold into the aporphine structure of this compound. While detailed enzymatic steps specifically for this compound are not extensively detailed in the provided text, the biosynthesis of aporphine alkaloids generally involves enzymes such as cytochrome P450 monooxygenases. nih.govnih.gov Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze various oxidation reactions, including hydroxylation, which are crucial in the biosynthesis of natural products like alkaloids. mdpi.comnih.govmdpi.com These enzymes facilitate regio- and stereoselective transformations. mdpi.com For aporphine alkaloids, cytochrome P450 enzymes are known to catalyze critical steps, including intramolecular C-C phenol (B47542) coupling reactions that form the aporphine skeleton. nih.gov The hydroxylation at specific positions on the aporphine core, such as position 1 in this compound, would likely be catalyzed by specific cytochrome P450 isoforms. The catalytic cycle of cytochrome P450 enzymes involves substrate binding, electron transfer, oxygen binding, and the formation of a reactive iron-oxo species that performs the oxidation. mdpi.comnih.govnews-medical.net
Comparative Biosynthetic Studies of this compound within Isoquinoline and Aporphine Alkaloid Families
Comparative biosynthetic studies highlight the shared origins and divergent pathways within the isoquinoline and aporphine alkaloid families. Both groups are predominantly derived from tyrosine and phenylalanine, with reticuline serving as a common intermediate in the benzylisoquinoline pathway that precedes the formation of various subclasses, including aporphines. thieme-connect.comkegg.jpfrontiersin.org The diversity among isoquinoline alkaloids arises from the different enzymatic modifications and cyclization patterns that occur after the formation of key intermediates like reticuline. thieme-connect.com Aporphine alkaloids represent a significant branch derived from the benzylisoquinoline scaffold through specific cyclization events, often mediated by enzymes like cytochrome P450s. wikipedia.orgnih.govnih.gov Comparative transcriptomic analyses in plants known to produce isoquinoline alkaloids, such as Stephania tetrandra and Nelumbo nucifera, have helped identify candidate genes and enzymes involved in the biosynthesis of various isoquinoline alkaloid types, including aporphines. frontiersin.orggrafiati.com These studies reveal that while the initial steps are conserved, the later stages involve distinct enzymes that lead to the structural diversity observed within these alkaloid families. frontiersin.org
Theoretical Considerations of this compound Metabolic Fate in Biological Systems (Non-human, theoretical)
Theoretical considerations of the metabolic fate of this compound in non-human biological systems would involve examining potential biotransformation reactions based on its chemical structure and known metabolic processes for similar aporphine alkaloids. While specific metabolic studies on this compound in non-human systems are not detailed in the provided text, general metabolic pathways for alkaloids in biological systems can involve enzymatic modifications such as hydroxylation, O-demethylation, N-demethylation, and conjugation. genome.jp Cytochrome P450 enzymes are often involved in the phase I metabolism of xenobiotics and natural compounds, catalyzing oxidation reactions like hydroxylation. mdpi.com Theoretical metabolic transformations of this compound could involve hydroxylation at various positions, or O-demethylation of its methoxy (B1213986) groups. Conjugation reactions, such as glycosylation or sulfation, could also occur, increasing the compound's water solubility and facilitating excretion. nih.govguidetopharmacology.org The specific metabolic fate would depend on the enzymatic machinery present in the organism and the location and concentration of the compound. Theoretical frameworks like biochemical systems theory and metabolic control analysis can be applied to understand how metabolic networks process compounds, although these are general theoretical approaches and not specifically applied to this compound in the provided context. mdpi.comresearchgate.netnih.gov
Synthetic Chemistry of Isopiline and Its Analogs
Total Synthesis Strategies for (±)-Isopiline
The total synthesis of racemic (±)-isopiline has been achieved through different strategic approaches. These syntheses often involve the construction of the characteristic tetracyclic ring system of this aporphine (B1220529) alkaloid.
One reported total synthesis of (±)-isopiline utilized 4-hydroxy-2,3-dimethoxybenzaldehyde (B3061225) as a starting material. researchgate.netresearchgate.net This approach involved a sequence of steps designed to assemble the required ring system and functional groups. researchgate.net The synthesis of (±)-isopiline has been described alongside the synthesis of other related aporphines like preocoteine, oureguattidine, and 3-methoxynordomesticine, suggesting common synthetic strategies for this class of compounds. researchgate.netresearchgate.netjst.go.jptandfonline.comkib.ac.cn
Radical-Initiated Cyclization as a Key Step in Isopiline Synthesis
A prominent strategy employed in the total synthesis of (±)-isopiline is the use of a radical-initiated cyclization reaction. researchgate.netresearchgate.netjst.go.jp This key step is crucial for forming ring C of the aporphine core. researchgate.netresearchgate.net Radical cyclizations are valuable tools in organic synthesis for constructing cyclic systems through the formation of carbon-carbon or carbon-heteroatom bonds via radical intermediates. nsf.govorganic-chemistry.orgrsc.orgrsc.orgresearchgate.net In the context of this compound synthesis, this method provides an efficient route to establish the specific connectivity required for the aporphine framework.
The radical-initiated cyclization on a 7-benzyloxyisoquinoline precursor has been reported as a strategy for constructing the aporphine ring system, including that of this compound. researchgate.net
Multistep Reaction Sequences and Intermediate Derivatization in this compound Construction
The total synthesis of (±)-isopiline involves multistep reaction sequences starting from relatively simple precursors. researchgate.netresearchgate.net These sequences require careful planning and execution to introduce the necessary functional groups and build the complex molecular architecture. The synthesis from 4-hydroxy-2,3-dimethoxybenzaldehyde, for instance, proceeds through a series of transformations. researchgate.net
Intermediate derivatization is an integral part of these multistep syntheses. This involves modifying functional groups or introducing new ones at various stages of the synthesis to facilitate subsequent reactions or to prepare the molecule for cyclization events. For example, the preparation of halide precursors from 2-iodovanillin through a known multistep sequence and the synthesis of other derivatives via different routes are indicative of intermediate derivatization strategies employed in related syntheses. researchgate.net Multistep syntheses often involve optimizing reaction conditions and isolating and purifying intermediates to ensure the successful progression to the final product. youtube.comlibretexts.orgrsc.orgyoutube.com
Design and Development of Synthetic Methodologies for this compound Derivatives
The exploration of the chemical space around this compound includes the design and synthesis of its derivatives and analogs. These efforts are often driven by the desire to investigate structure-activity relationships or to develop compounds with modified properties.
While specific detailed methodologies for a broad range of this compound derivatives are not extensively documented in the provided snippets, the existence of related compounds like N-methylthis compound and O-methylthis compound in natural sources suggests that synthetic routes to these modified structures are of interest. researchgate.netscispace.com Research on the synthesis of related isoquinoline (B145761) and isoindolinone derivatives highlights the ongoing development of methodologies applicable to this class of compounds. mdpi.comjocpr.com The synthesis of analogues selectively modified at specific positions, such as C-6, has also been reported for related structures. researchgate.net These synthetic endeavors often involve adapting established chemical reactions and developing new strategies to selectively introduce or modify functional groups on the core this compound scaffold. rsc.org
Chemoenzymatic and Asymmetric Synthetic Approaches to this compound and Enantiomers
Synthesizing enantiomerically pure compounds is crucial in many areas of chemistry, particularly for biologically active molecules. Chemoenzymatic and asymmetric synthetic approaches offer powerful tools to access single enantiomers of chiral compounds like this compound. acs.orgyork.ac.ukslideshare.netlongdom.org
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. nih.govresearchgate.netrsc.org Enzymes can catalyze reactions with high enantio- and regioselectivity, which is difficult to achieve using traditional chemical methods alone. researchgate.netmdpi.comnih.gov The biosynthesis of benzylisoquinoline alkaloids, the class to which this compound belongs, involves enzymatic steps, and chemoenzymatic synthesis is being explored as an alternative approach, especially when natural isolation is challenging. researchgate.net
Asymmetric synthesis aims to produce a single enantiomer from achiral or prochiral starting materials using chiral catalysts, reagents, or auxiliaries. acs.orgyork.ac.ukslideshare.net While specific asymmetric syntheses of this compound are not detailed in the provided information, the development of asymmetric methodologies for related alkaloid structures, such as the asymmetric total syntheses of indole (B1671886) alkaloids, indicates the relevance of these approaches in the field. nih.gov Techniques like catalytic deracemization, which can convert a racemic mixture into a single enantiomer, represent advanced strategies in asymmetric synthesis. acs.org The synthesis of both enantiomers of compounds like pilocarpine (B147212) using chemoenzymatic methods demonstrates the potential of these strategies for accessing specific stereoisomers of alkaloids. nih.gov
Advanced Structural Analysis and Computational Studies of Isopiline
Conformational Analysis of Isopiline and Related Aporphines
Conformational analysis of this compound and other aporphines is essential for understanding their biological activity and physical properties. Aporphine (B1220529) alkaloids, including this compound, possess a characteristic tetracyclic ring system. researchgate.net The flexibility of certain bonds within this structure allows for different spatial arrangements, or conformers, which can significantly impact interactions with biological targets. While specific data on the conformational analysis of this compound was not extensively detailed in the search results, studies on related aporphines highlight the importance of computational methods in exploring these different conformers and determining their relative stabilities. researchgate.net
Computational Chemistry Applications in this compound Research
Computational chemistry techniques are widely applied in the study of molecular systems to predict properties and understand behavior at an atomic level. nih.govnih.govmdpi.com For this compound research, these methods offer valuable tools for detailed analysis.
Quantum Chemical Computations for Predicting this compound Spectroscopic Properties
Quantum chemical computations are fundamental for predicting the spectroscopic properties of molecules. chemrxiv.orgnih.govresearchgate.net These methods, based on the principles of quantum mechanics, can simulate how molecules interact with electromagnetic radiation, allowing for the prediction of IR, Raman, UV-Vis, and NMR spectra. chemrxiv.orgnih.govgaussian.com While specific predicted spectroscopic data for this compound were not found, quantum chemical methods are routinely used to obtain insights into the vibrational frequencies, electronic transitions, and nuclear magnetic shielding of organic molecules, which would be applicable to this compound. gaussian.comniscpr.res.inmdpi.com
Density Functional Theory (DFT) for this compound Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method that is particularly effective for studying the electronic structure and vibrational properties of molecules. niscpr.res.inmdpi.comresearchgate.netnepjol.info DFT calculations can provide detailed information about the distribution of electrons within this compound, the energies of molecular orbitals (such as HOMO and LUMO), and the molecule's reactivity. researchgate.netnepjol.info Furthermore, DFT can be used to calculate harmonic vibrational frequencies, which directly correspond to the peaks observed in infrared and Raman spectra. niscpr.res.inmdpi.comresearchgate.net This allows for the theoretical prediction and interpretation of this compound's vibrational spectrum, aiding in its identification and structural characterization. niscpr.res.inmdpi.com
Molecular Dynamics Simulations for Investigating this compound Interactions (Theoretical Models)
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. nih.govmdpi.comlibretexts.orgrsc.org By simulating the movement of atoms and molecules over time based on defined force fields, MD can provide insights into molecular interactions, conformational changes, and dynamic properties. nih.govlibretexts.orgrsc.orggithub.io In the context of this compound, theoretical MD simulations could be used to model its interactions with other molecules, such as solvents or potential binding partners, providing a dynamic perspective on its behavior in different environments. nih.govrsc.orggithub.io These simulations rely on theoretical models (force fields) that approximate the forces between atoms. nih.govgithub.io
Theoretical Prediction of this compound Molecular Characteristics and Reactivity
Theoretical methods are widely used to predict various molecular characteristics and assess the potential reactivity of chemical compounds. nih.govnih.gov For this compound, computational approaches can predict properties such as molecular stability, ionization potentials, electron affinity, and chemical hardness, which are indicative of its potential to participate in chemical reactions. nih.govnepjol.infoglobus.org The analysis of molecular orbitals, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), provides insights into potential reaction sites and charge transfer interactions. researchgate.netnepjol.info Computational studies can also explore potential reaction pathways and transition states, offering a theoretical framework for understanding this compound's chemical behavior. gaussian.com
Structure-Activity Relationship (SAR) Modeling for this compound Core Scaffold (Computational Approaches)
Computational approaches play a significant role in elucidating the structure-activity relationships (SAR) of chemical compounds, including those with an isoquinoline (B145761) core scaffold like this compound. These methods provide valuable insights into how structural modifications influence biological activity, guiding the design and optimization of potential therapeutic agents. Key computational techniques employed in SAR modeling for this class of compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecular docking, and predictive tools like PASS (Prediction of Activity Spectra for Substances).
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their observed biological activities. This is achieved by calculating various molecular descriptors that represent different physicochemical properties (e.g., electronic, steric, hydrophobic) and correlating them with biological activity using statistical methods or machine learning techniques. nih.govcreative-proteomics.comresearchgate.netmdpi.com For compounds based on the isoquinoline scaffold, QSAR can help identify which molecular features are crucial for a specific activity, such as binding affinity to a target protein or exhibiting a particular pharmacological effect. researchgate.netresearchgate.net
Three-dimensional QSAR methods, such as CoMFA and CoMSIA, extend traditional QSAR by considering the three-dimensional arrangement of atoms and the surrounding molecular fields. eurekaselect.comresearchgate.netnih.govneovarsity.org These methods involve aligning a set of molecules based on a common scaffold or a putative binding conformation and calculating steric and electrostatic fields (CoMFA) or additional fields like hydrophobic and hydrogen bond interaction fields (CoMSIA) around the molecules. eurekaselect.comresearchgate.netnih.govneovarsity.org By correlating variations in these fields with biological activity, 3D-QSAR models can generate contour maps that visually highlight regions in space where specific field properties are favored or disfavored for activity. researchgate.netnih.gov This provides detailed spatial information about the structural requirements for optimal activity around the this compound core. Studies on related isoquinoline derivatives, such as isocryptolepine, have successfully utilized CoMFA and CoMSIA to explore steric, electrostatic, and hydrogen-bonding fields, providing quantitative SAR insights. eurekaselect.comresearchgate.net
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a target macromolecule, such as a protein receptor or enzyme. nih.govnih.govrroij.comnih.govunifap.br By simulating the interaction between the ligand and the binding site, docking studies can estimate the binding affinity and identify key amino acid residues involved in the interaction. eurekaselect.comresearchgate.netrroij.commdpi.com For the this compound core scaffold, molecular docking can help understand how different substitutions or modifications might affect its binding to a biological target, providing a structural basis for observed activity. Studies on tetrahydroisoquinoline derivatives have employed molecular docking to reveal stronger molecular interactions with specific dopaminergic receptors, correlating with experimental data on selectivity. researchgate.net
Predictive tools like PASS (Prediction of Activity Spectra for Substances) are also utilized to forecast the potential biological activities of a compound based on its 2D structure. researchgate.netresearchgate.net PASS compares the structural features of a given compound to a vast database of biologically active substances and predicts the likelihood of it exhibiting various types of biological activity. researchgate.net While not a detailed SAR modeling technique in the same vein as QSAR or docking, PASS can provide a broad overview of potential activities for the this compound core and its derivatives, suggesting areas for further investigation and more detailed computational SAR studies. This compound itself has been subjected to PASS prediction for additional SAR activities. researchgate.net
Detailed research findings from computational SAR modeling of the this compound core scaffold, including specific data tables from QSAR or 3D-QSAR models directly focused on this compound's core activity, are not extensively detailed in the provided search results. However, the application of these computational methods to related isoquinoline and tetrahydroisoquinoline scaffolds demonstrates their relevance and potential for understanding the SAR of this compound. The types of data generated in such studies typically include molecular descriptors, predicted activity values, statistical parameters of the models (e.g., R², Q²), and visual representations like 3D contour maps.
Below are illustrative examples of the types of data that might be presented in computational SAR studies involving compounds with an isoquinoline scaffold.
Illustrative Data Table: QSAR Model Parameters
This table shows typical statistical parameters for evaluating the quality and predictive power of a QSAR model.
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination, indicates the proportion of variance in biological activity explained by the model. |
| Q² (Leave-one-out) | 0.70 | Cross-validated R², indicates the predictive ability of the model on unseen data. |
| N (Compounds) | 50 | Number of compounds included in the model development. |
| Descriptors Used | LogP, Molecular Weight, H-bond Donors, etc. | Physicochemical and structural properties used as independent variables. |
Illustrative Data Table: Molecular Docking Results
This table shows typical results from a molecular docking study, indicating the predicted binding affinity and key interactions.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| This compound Derivative A | -8.5 | Tyr101, Phe150, His200 |
| This compound Derivative B | -7.2 | Tyr101, Asp180 |
| This compound | -7.8 | Tyr101, Phe150 |
The application of these computational methods to the this compound core scaffold, drawing parallels from studies on related isoquinoline derivatives, allows for a systematic investigation of how structural modifications impact biological activity. This in silico approach complements experimental studies and can significantly accelerate the process of identifying and optimizing compounds with desired properties.
Biological Activities and Mechanistic Investigations of Isopiline in Vitro and Non Human Systems
High-Throughput Screening for Identification of Isopiline Bioactivities
High-throughput screening (HTS) is a widely used method in drug discovery to rapidly assess the biological activity of a large number of compounds against specific targets or phenotypic responses. While HTS has been applied to identify various bioactivities of natural products and synthetic molecules, including antibacterial agents and compounds with endocrine activity, specific information regarding the application of HTS for the identification of this compound's bioactivities was not found in the consulted literature. nih.govmetabolomicsworkbench.org Research in this area for this compound may be limited or not yet widely published.
Antimicrobial Activity of this compound (in vitro against bacterial and fungal strains)
In vitro antimicrobial assays are standard procedures to evaluate the effectiveness of compounds against various bacterial and fungal strains. These methods often involve determining the minimum inhibitory concentration (MIC) or observing zones of inhibition. While studies have investigated the antimicrobial and antifungal activities of various plant extracts and isolated compounds, including some isoquinoline (B145761) alkaloids, the conducted search did not yield specific research detailing the in vitro antimicrobial or antifungal activity of this compound against bacterial or fungal strains. Therefore, direct data on this compound's effects in this regard are not available in the surveyed literature.
Anti-inflammatory Effects and Related Molecular Targets of this compound
Inflammation involves complex pathways mediated by various molecules such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). Studies on other natural compounds, including certain isoquinoline alkaloids and diterpenes, have demonstrated anti-inflammatory effects through the modulation of targets like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and signaling pathways such as NF-κB. However, specific research investigating the anti-inflammatory effects of this compound and its potential modulation of these particular molecular targets (NO, PGE2, TNF-α, IL-1β, IL-6, iNOS, COX-2 expression in macrophages) was not found in the analyzed search results.
Cytotoxic Activity of this compound in Cancer Cell Lines (In vitro, non-human)
Research has investigated the in vitro cytotoxic activity of this compound against several human cancer cell lines. Studies evaluating compounds isolated from Guatteria olivacea have included this compound in cytotoxicity assessments. Using the Alamar blue assay, the in vitro cytotoxic activities of this compound were evaluated against human cancer cell lines HepG2 (hepatocellular carcinoma), KG-1a (acute myeloid leukemia), and HCT116 (colorectal carcinoma), as well as a non-cancerous human cell line, MRC-5 (lung fibroblast), after 72 hours of incubation.
While the most potent cytotoxic activity among the tested compounds from G. olivacea was observed with lysicamine (B1675762) against HCT116 cells (IC50 value of 6.64 µg/mL), this compound was also included in these evaluations. The specific IC50 values for this compound against each of the tested cell lines were not explicitly detailed in the immediately available snippets, but its inclusion in these studies confirms its evaluation for cytotoxic potential in these non-human in vitro systems.
Based on the available information, this compound has been assessed for its ability to inhibit the growth or viability of different cancer cell types in a laboratory setting.
Enzyme Inhibitory Potential of this compound (e.g., cholinesterase inhibition)
The inhibition of enzymes, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), is a relevant area of pharmacological investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. Natural compounds, including some isoquinoline alkaloids, have been explored for their enzyme inhibitory potential. However, the conducted search did not provide specific data demonstrating the enzyme inhibitory potential of this compound, including its effects on cholinesterase activity.
Exploration of this compound's Mechanisms of Action at the Molecular Level (in vitro cellular pathways)
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial. This involves investigating its interactions with cellular pathways. While the mechanisms of action for other cytotoxic or biologically active compounds, including some isoquinoline alkaloids, have been explored and involve pathways such as apoptosis, cell cycle regulation, and modulation of signaling molecules like NF-κB and MAPKs, specific research detailing the molecular mechanisms of action of this compound in in vitro cellular systems was not found in the consulted literature. Further research is needed to elucidate the precise molecular pathways influenced by this compound.
Compound Information
| Compound Name | PubChem CID |
| This compound | 13891896 |
Data Table: In Vitro Cytotoxic Activity of this compound
Based on the available search results, this compound was evaluated for in vitro cytotoxic activity against the following cell lines:
| Cell Line Type | Cell Line Name | Species | Assay Method | Incubation Time | Reported Activity / Notes |
| Human Cancer | HepG2 | Human | Alamar blue | 72 hours | Evaluated |
| Human Cancer | KG-1a | Human | Alamar blue | 72 hours | Evaluated |
| Human Cancer | HCT116 | Human | Alamar blue | 72 hours | Evaluated |
| Human Non-cancerous | MRC-5 | Human | Alamar blue | 72 hours | Evaluated |
Note: Specific IC50 values for this compound against these cell lines were not available in the provided search snippets.
Derivatives and Analogs of Isopiline: Synthesis and Exploratory Biological Evaluation
Chemical Modification Strategies for Isopiline to Generate Novel Derivatives
The synthesis of this compound and its derivatives typically involves constructing the characteristic aporphine (B1220529) tetracyclic framework. The first total synthesis of (±)-Isopiline, along with other aporphines like (±)-preocoteine and (±)-oureguattidine, has been achieved through methods that include a radical-initiated cyclisation as a key step frontiersin.orgwikipedia.org. This demonstrates a route to the core structure that can serve as a basis for further modifications.
Chemical modification strategies applied to aporphine alkaloids, including those structurally related to this compound, aim to generate novel compounds with altered pharmacological profiles or improved properties. These strategies often involve targeted alterations to the substituents or the core ring system of the aporphine scaffold. For instance, derivatives of other aporphines such as crebanine, isocorydine, and stephanine (B192439) have been designed and synthesized by incorporating specific pharmacophores and introducing hydrophobic or lipophilic groups to potentially enhance their antiarrhythmic activities wikidata.org. Attempts at O-demethylation reactions in ring D of crebanine, for example, were explored, although the instability of ring B presented synthetic challenges wikidata.org.
Structural modifications of simple aporphines have also been investigated to create new lead molecules. This includes the synthesis of derivatives with a nitrogen motif at the C10 position, aimed at modulating activity at neurotransmitter receptors such as serotonin (B10506) receptors frontiersin.org. The development of a potent derivative (SMU-Y6) from the aporphine alkaloid Taspine involved a multi-step chemical synthesis route coupled with structural optimization, highlighting the iterative nature of derivative generation and refinement .
General chemical reactions commonly used in organic synthesis, such as acylation, alkylation, carboxylation, quaternization, esterification, and etherification, represent potential strategies for modifying the functional groups present on the this compound scaffold. While specific applications of all these methods to this compound were not detailed in the reviewed literature, they are standard techniques for derivatizing compounds containing hydroxyl, amine, and other reactive functionalities typical of alkaloids.
In Vitro Pharmacological Evaluation of this compound Derivatives (Non-human focus)
In vitro pharmacological evaluation is a crucial step in assessing the biological potential of this compound derivatives and related aporphine alkaloids. These studies, often conducted using non-human cell lines, enzymes, or organisms, provide insights into the mechanisms of action and relative potencies of the compounds.
This compound itself has been shown to exhibit affinity for dopamine (B1211576) uptake sites in binding studies utilizing rat striatal membranes wikipedia.org. This suggests a potential interaction with the dopaminergic system.
Studies on other aporphine alkaloids have revealed a diverse range of in vitro activities. For example, aporphine derivatives isolated from Cassytha filiformis demonstrated antiparasitic activity against Trypanosoma brucei in in vitro tests. These compounds were found to bind to DNA as intercalating agents and inhibit topoisomerase activity uin-malang.ac.idthegoodscentscompany.com.
Aporphine alkaloids isolated from Lauraceae plants have been evaluated for their in vitro anti-inflammatory effects through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, as well as their impact on platelet aggregation nih.gov. Several alkaloids showed inhibitory activities against COX-2 and platelet aggregation induced by PAF and AA nih.gov. Notably, (+)-N-acetyl-nornantenine exhibited potent inhibitory activity against COX-2, 5-LOX, AA, and PAF nih.gov.
An in vitro evaluation of aporphine alkaloids from Duguetia lanceolata against neglected tropical diseases showed activity against Leishmania infantum and Trypanosoma cruzi. Glaucine demonstrated activity against the intracellular amastigote forms of both parasites, while a fraction containing norglaucine, isocorydine, and N-methyllaurotetanine was active against Leishmania infantum promastigotes wikipedia.org.
Furthermore, aporphine alkaloids and a naphthoquinone derivative isolated from Phaeanthus lucidus have been investigated for their in vitro α-glucosidase inhibitory activity, with some compounds also showing potent inhibition against pancreatic lipase (B570770) wikipedia.org.
The antiarrhythmic potential of aporphine derivatives has been explored, including evaluations in a mouse model of ventricular fibrillation wikidata.orguin-malang.ac.id. While this involves an in vivo component, initial assessments and SAR studies often rely on in vitro electrophysiological assays.
A Taspine derivative, SMU-Y6, was evaluated in vitro for its ability to inhibit TLR2 activation in HEK-Blue hTLR2 cells and to reverse M1 phenotype macrophage polarization . These in vitro findings supported further in vivo studies in mice .
In vitro antiviral screening of a series of 18 aporphinoids against human poliovirus identified several active compounds, highlighting the potential of this structural class as antiviral agents nih.gov.
Below is a table summarizing some in vitro biological activities reported for various aporphine alkaloids:
| Compound | In Vitro Activity | Target/Organism | Reference |
| This compound | Affinity for dopamine uptake | Rat striatal membranes | wikipedia.org |
| Actinodaphnine | Antiparasitic activity | Trypanosoma brucei | uin-malang.ac.idthegoodscentscompany.com |
| Cassythine | Antiparasitic activity | Trypanosoma brucei | uin-malang.ac.idthegoodscentscompany.com |
| Dicentrine (B1670447) | Antiparasitic activity, Topoisomerase II inhibition | Trypanosoma brucei, Enzyme | uin-malang.ac.idthegoodscentscompany.com |
| (+)-N-acetyl-nornantenine | COX-2, 5-LOX, AA, PAF inhibition | Enzymes, Platelet aggregation | nih.gov |
| Glaucine | Antiparasitic activity | Leishmania infantum, Trypanosoma cruzi (amastigotes) | wikipedia.org |
| Norglaucine | Antiparasitic activity (in fraction) | Leishmania infantum (promastigotes) | wikipedia.org |
| Isocorydine | Antiparasitic activity (in fraction) | Leishmania infantum (promastigotes) | wikipedia.org |
| N-methyllaurotetanine | Antiparasitic activity (in fraction) | Leishmania infantum (promastigotes) | wikipedia.org |
| Aporphine alkaloids from Phaeanthus lucidus | α-glucosidase inhibition, Pancreatic lipase inhibition | Enzymes | wikipedia.org |
| SMU-Y6 (Taspine derivative) | TLR2 inhibition, reversal of macrophage polarization | HEK-Blue hTLR2 cells, Macrophages | |
| Various Aporphinoids | Antiviral activity | Human poliovirus | nih.gov |
Advanced Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is fundamental to understanding how modifications to the chemical structure of this compound and its analogs influence their biological activities. By correlating structural features with observed pharmacological effects, researchers can design and synthesize compounds with improved potency, selectivity, and desired properties.
SAR studies on aporphine alkaloids as ligands for serotonin receptors have provided valuable insights into the structural requirements for activity at these targets wikipedia.org. These studies have explored modifications at various positions of the aporphine scaffold and concluded that aporphines hold significant potential as serotonergic ligands wikipedia.org.
Investigations into the antiarrhythmic activities of aporphine derivatives have also involved detailed SAR analysis. These studies have suggested that variations in antiarrhythmic efficacy and toxicity are linked to specific structural elements, including the presence of a methylenedioxy group at C-1 and C-2 on ring A, the conformational rigidity of ring B, N-quaternization of ring B, the stereochemistry at the 6a position, and the presence and position of methoxy (B1213986) groups on ring D wikidata.org. For instance, the removal of O-methyl groups in ring D was suggested to potentially reduce antiarrhythmic activity wikidata.org.
SAR analysis of the antipoliovirus activity of a series of aporphinoids highlighted the critical role of the substituents on the isoquinoline (B145761) moiety nih.gov. Specifically, a methoxyl group at the C-2 position on the tetrahydroisoquinoline ring was found to be important for inducing antipoliovirus activity nih.gov. Molecular modeling studies in this context revealed correlations between the three-dimensional conformational features of the compounds and their activity nih.gov.
A comparative SAR study of the topoisomerase II inhibitory activity of (+)-dicentrine and (+)-bulbocapnine, two aporphine alkaloids with subtle structural differences, demonstrated the impact of these variations on biological activity thegoodscentscompany.com. Dicentrine was found to be active, while bulbocapnine, which differs by a hydroxyl group at position 11 and the absence of a methoxyl group at position 9, was inactive thegoodscentscompany.com. Molecular modeling suggested that the ability of dicentrine to attain a relatively planar conformation, unlike bulbocapnine, was crucial for its DNA binding and inhibitory activity thegoodscentscompany.com. These findings underscore how even small structural changes can significantly affect the interaction with biological targets and highlight the importance of conformational flexibility in SAR.
Future Directions and Research Opportunities in Isopiline Chemistry and Biology
Integrated Omics Approaches for Comprehensive Isopiline Research (e.g., metabolomics in plants)
Integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive understanding of this compound's role in biological systems, particularly in its plant sources. Metabolomics, which focuses on the large-scale analysis of low-molecular-weight compounds, is particularly relevant for studying natural products like this compound. cabidigitallibrary.orgmdpi.com
Applying integrated omics to this compound research in plants can provide insights into:
The metabolic pathways involved in this compound biosynthesis. nih.gov
The genes and enzymes that regulate its production. nih.govvt.edu
The environmental factors or stresses that influence this compound levels in plants. mdpi.comar-raniry.ac.idfrontiersin.org
The potential biological function of this compound within the plant itself, such as its role in defense or adaptation. mdpi.comar-raniry.ac.id
Integrating metabolomics data with other omics layers, such as transcriptomics, can help reconstruct complex networks and link genotype to chemotype (metabolic phenotype), providing a more holistic view of how this compound is produced and regulated in plants. cabidigitallibrary.orgnih.govfrontiersin.orgnih.gov Bioinformatics tools and plant metabolome databases are crucial for the storage, processing, and interpretation of the large datasets generated by these approaches. mdpi.comnih.gov
Development of Advanced Methodologies for this compound Studies (e.g., novel isolation, synthesis, and characterization techniques)
Advancements in analytical and synthetic methodologies are crucial for accelerating this compound research. Novel techniques for isolation, synthesis, and characterization can overcome current limitations and provide access to larger quantities of pure this compound and its analogs for further study.
Isolation: While traditional methods exist, novel isolation techniques are needed to efficiently extract this compound from complex plant matrices, especially from sources where it is present in low concentrations. nih.govnih.govuns.ac.rs This could involve exploring new chromatographic methods, extraction techniques, or hyphenated approaches to improve yield and purity.
Synthesis: The total synthesis of this compound has been reported, utilizing approaches such as radical-initiated cyclisation as a key step in forming the aporphine (B1220529) ring system. researchgate.netresearchgate.net Further research in synthetic methodologies could focus on developing more efficient, cost-effective, or stereoselective routes to synthesize this compound and its derivatives. researchgate.netresearchgate.netnih.govepfl.ch This is particularly important for providing sufficient material for extensive biological testing and structural modification.
Characterization: Advanced characterization techniques are essential for unequivocally determining the structure and properties of isolated or synthesized this compound and any modified analogs. Techniques such as high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (including advanced 2D and 3D NMR), X-ray crystallography, and hyphenated techniques (e.g., LC-MS, GC-MS) play a vital role. mdpi.comnipgr.ac.inembrapa.brnih.govmdpi.com Novel spectroscopic or analytical methods could provide more detailed information about its conformation, interactions, and behavior in biological systems. nih.govmdpi.commdpi.comub.edu
Exploration of this compound as a Template for Scaffold-Based Drug Discovery
Natural products, with their inherent structural diversity and often potent biological activities, serve as valuable starting points for drug discovery. nih.govcreative-biostructure.comnih.govresearchgate.netdrugtargetreview.com this compound, as an aporphine alkaloid, belongs to a class of natural products known for a wide range of biological activities. nih.gov This makes this compound a promising candidate for exploration as a template or "privileged scaffold" for the design and synthesis of novel drug candidates. researchgate.netnih.govnih.govbiosolveit.de
Scaffold-based drug discovery involves using the core structure of a biologically active molecule as a template to design and synthesize a library of related compounds with modified side chains or functional groups. biosolveit.de By systematically altering the this compound scaffold, researchers can explore the structure-activity relationships (SAR) and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Research in this area could involve:
Synthesizing libraries of this compound analogs with variations at different positions of the aporphine core.
Screening these libraries against a variety of biological targets or disease models to identify new activities. ontosight.ai
Utilizing computational methods, such as molecular docking and virtual screening, to predict the binding affinity of this compound analogs to potential targets. researchgate.net
Further investigating the known biological activities of this compound and its related compounds to understand their mechanisms of action at the molecular level. researchgate.netresearchgate.net
The exploration of this compound as a drug discovery scaffold has the potential to yield novel therapeutic agents for various diseases, building upon the rich history of natural products in pharmaceutical development. nih.govcreative-biostructure.comnih.govresearchgate.netdrugtargetreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
